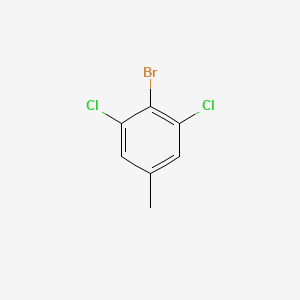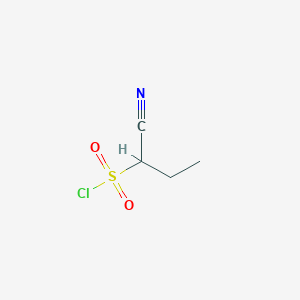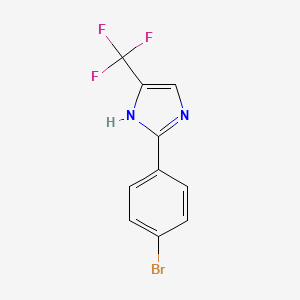
2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole
Descripción general
Descripción
2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole, also known as BTMIm, is an imidazole-based compound that has a wide range of applications in scientific research. It is a versatile compound with a unique structure that makes it a useful tool for studying various biochemical and physiological processes. BTMIm has been studied for its ability to interact with various proteins and other molecules, as well as its potential to act as an inhibitor or activator of certain enzymes. In addition, BTMIm is used in laboratory experiments to study the effects of various environmental factors on cells and tissues.
Aplicaciones Científicas De Investigación
Proteomics Research
2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole: is utilized in proteomics research for the study of protein interactions and functions. Its ability to bind selectively to certain proteins makes it a valuable tool for identifying protein targets and understanding protein pathways .
Organic Synthesis
This compound serves as a building block in organic synthesis. Its bromine and trifluoromethyl groups are reactive sites that can be used to create more complex molecules, which are essential in developing pharmaceuticals and new materials .
Medicinal Chemistry
In medicinal chemistry, 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole is a precursor for synthesizing compounds with potential therapeutic effects. It’s particularly useful in creating molecules that may act as inhibitors for certain enzymes or receptors .
Photothermal Therapy
The compound’s structure allows for modifications that can enhance intramolecular charge transfer (ICT) interactions. This property is exploited in the development of materials for photothermal therapy, a treatment method that uses heat generated from light absorption to target and destroy cancer cells .
Molecular Engineering
Molecular engineers use 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole to optimize donor-acceptor (D-A) molecules. By adjusting the number and position of donor units, they can control ICT interactions, which is crucial for the performance of organic electronics and photovoltaic devices .
Photoluminescence Research
The compound is also involved in photoluminescence research. Its core structure can be modified to study the effects of different substituents on photoluminescence properties, which is important for the design of new light-emitting materials .
Chemical Sensing
Due to its reactive functional groups, 2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole can be used to develop chemical sensors. These sensors can detect specific substances or changes in the environment, which is beneficial for monitoring pollution or detecting hazardous chemicals .
Nanotechnology
In nanotechnology, this compound is used to create nanoscale structures that have unique properties. These structures can be applied in various ways, such as in drug delivery systems or as components in electronic devices .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-3-1-6(2-4-7)9-15-5-8(16-9)10(12,13)14/h1-5H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUNUPPUTHMOPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695698 | |
| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |
CAS RN |
1010837-60-1 | |
| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



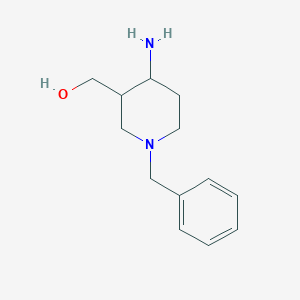
![2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1373330.png)
![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)
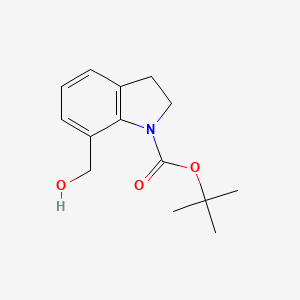
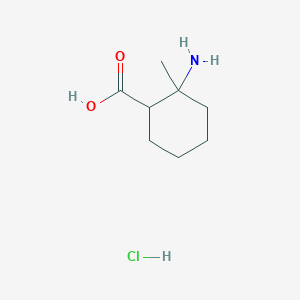



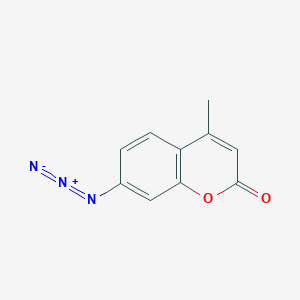
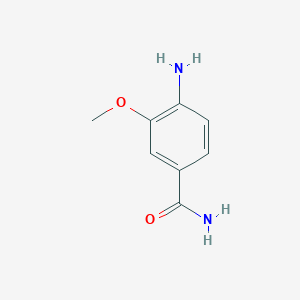

![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)
